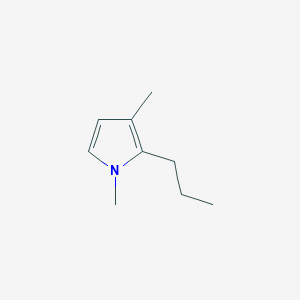![molecular formula C8H8N2O2 B12864617 5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one](/img/structure/B12864617.png)
5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one is a chemical compound with a unique structure that includes an isoxazole ring fused to a benzene ring, with an aminomethyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one typically involves the formation of the isoxazole ring followed by the introduction of the aminomethyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the isoxazole ring. The aminomethyl group can then be introduced through a series of reactions involving amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological molecules, potentially leading to inhibition or activation of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5-(Aminomethyl)benzo[d]isoxazol-3-amine: A closely related compound with similar structural features.
5-(Aminomethyl)benzo[d]isoxazol-3-carboxylic acid: Another related compound with a carboxylic acid group instead of the isoxazole ring.
Uniqueness
5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one is unique due to its specific structure, which includes both an isoxazole ring and an aminomethyl group. This combination of features gives it distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C8H8N2O2 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
5-(aminomethyl)-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C8H8N2O2/c9-4-5-1-2-7-6(3-5)8(11)10-12-7/h1-3H,4,9H2,(H,10,11) |
Clave InChI |
LVBNQPAKISVTGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CN)C(=O)NO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12864543.png)
![3-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12864548.png)








![2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid](/img/structure/B12864599.png)

![2-(Difluoromethyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12864625.png)
